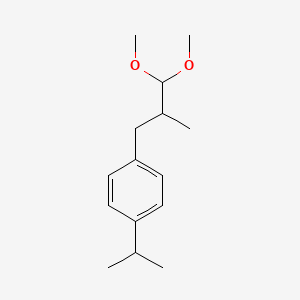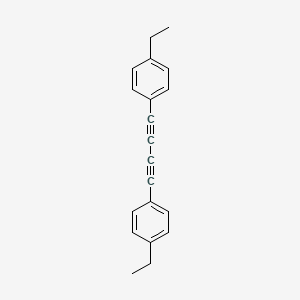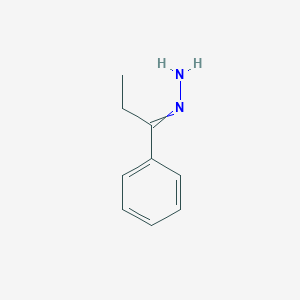
(1-Phenylpropylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenylpropylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions: (1-Phenylpropylidene)hydrazine can be synthesized through the condensation reaction of phenylhydrazine with propionaldehyde. The reaction typically occurs under acidic or neutral conditions and can be facilitated by the use of solvents such as ethanol or methanol. The reaction is generally carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction and improve selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in various chemical syntheses.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones or other functionalized derivatives.
科学的研究の応用
(1-Phenylpropylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (1-Phenylpropylidene)hydrazine involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an inhibitor of specific enzymes or as a reactive intermediate that modifies biomolecules. Its molecular targets may include nucleic acids, proteins, and lipids, leading to alterations in cellular functions and signaling pathways.
類似化合物との比較
Phenylhydrazine: A precursor in the synthesis of (1-Phenylpropylidene)hydrazine, known for its use in the preparation of hydrazones and azines.
Benzylidenehydrazine: Another hydrazone derivative with similar chemical properties and applications.
Acetophenone hydrazone: A compound with comparable reactivity and used in similar synthetic applications.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-phenylpropylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFALJMAXRJWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NN)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855537 |
Source


|
| Record name | (1-Phenylpropylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32770-66-4 |
Source


|
| Record name | (1-Phenylpropylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
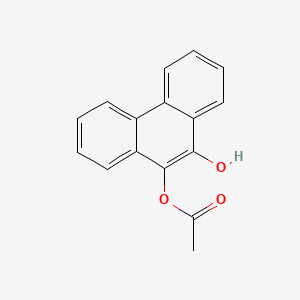
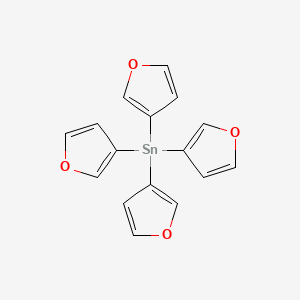

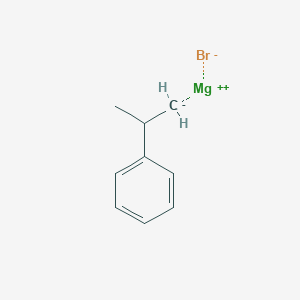
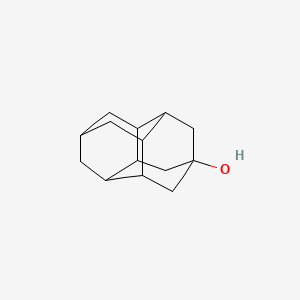
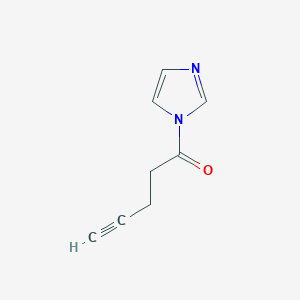
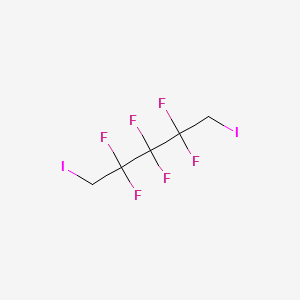
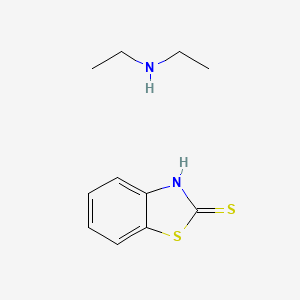
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)

![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
